molecular formula C8H9NO3 B2436873 Methyl 6-oxo-1-(trideuteriomethyl)pyridine-3-carboxylate CAS No. 2140326-54-9

Methyl 6-oxo-1-(trideuteriomethyl)pyridine-3-carboxylate

Cat. No.: B2436873
CAS No.: 2140326-54-9
M. Wt: 170.182
InChI Key: FXXHEBJCBBMISD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be based on the pyridine ring, with the various functional groups attached at the specified positions. The presence of the carbonyl, methyl, and carboxylate groups would have significant effects on the chemical properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The carbonyl group is often involved in addition and substitution reactions, while the carboxylate group can participate in esterification and transesterification reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl and carboxylate groups could enhance its solubility in polar solvents .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, many pyridine derivatives exhibit biological activity and are used in medicinal chemistry .

Safety and Hazards

Without specific information, it’s difficult to comment on the safety and hazards associated with this compound. As with all chemicals, appropriate safety precautions should be taken when handling and storing the compound .

Future Directions

Future research could explore the synthesis, characterization, and potential applications of this compound. Given the biological activity of many pyridine derivatives, it could be of interest in the field of medicinal chemistry .

Properties

IUPAC Name

methyl 6-oxo-1-(trideuteriomethyl)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-9-5-6(8(11)12-2)3-4-7(9)10/h3-5H,1-2H3/i1D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXHEBJCBBMISD-FIBGUPNXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=CC1=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C=C(C=CC1=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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